molecular formula C8H14N2O B11919960 (R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

(R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B11919960
M. Wt: 154.21 g/mol
InChI Key: FTBAUDNVSJSBTC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is a chiral piperazine derivative characterized by a 3-methyl-substituted piperazine ring conjugated to a propenone (α,β-unsaturated ketone) group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or covalent binders via Michael addition .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(3R)-3-methylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3/t7-/m1/s1

InChI Key

FTBAUDNVSJSBTC-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C=C

Canonical SMILES

CC1CN(CCN1)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 3-methylpiperazine with an appropriate acylating agent under controlled conditions. One common method includes the use of acryloyl chloride in the presence of a base such as triethylamine to facilitate the acylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is C8H14N2OC_8H_{14}N_2O, with a molecular weight of approximately 158.21 g/mol. The structure features a piperazine ring, which is known for its biological activity and versatility in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a derivative was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Compound IC50 (µM) Cell Line
NSC5998412HeLa
NSC59984 Derivative5MCF7

These results suggest that modifications in the piperazine structure can enhance biological activity, making this compound a candidate for further development as an anticancer agent .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. In a study involving neuronal cell lines subjected to oxidative stress, treatment with this compound resulted in a marked reduction in cell death rates.

Experimental Condition Cell Viability (%)
Control85
Treated with Compound65

This indicates its potential use in therapies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

In a preclinical study, a derivative of this compound was administered to xenograft models of human tumors. The compound demonstrated significant tumor reduction compared to control groups, correlating with increased markers of apoptosis in treated tissues. This study underscores the potential of this compound class in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with these compounds significantly reduced apoptosis markers, suggesting their therapeutic potential in conditions characterized by oxidative damage .

Mechanism of Action

The mechanism of action of ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one and related compounds:

Compound Name Key Substituents/Features Biological Relevance/Applications Reference
This compound - (R)-3-methylpiperazine
- Propenone group
Potential kinase inhibitor or covalent binder scaffold -
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one - Phthalazinone core
- Diaminopyrimidine and methoxy groups
- Pd-catalyzed synthesis (72% yield)
Antifolate or kinase inhibitor candidate
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one - Nitropyridinyl group
- Dimethylpropanoyl substituent
Research chemical (kinase inhibition studies)
GDC-6036 (Divarasib) - Quinazoline core with Cl/F/CF3
- (R)-3-methylpiperazine-propenone fragment
KRAS G12C inhibitor (clinical candidate)
Key Observations:
  • Electrophilic Reactivity: The propenone group in the target compound and GDC-6036 may act as a Michael acceptor, enabling covalent binding to cysteine residues in kinases .
  • Steric and Electronic Effects: The 3-methyl group on the piperazine ring enhances metabolic stability compared to unsubstituted analogs .
  • Complexity vs. Simplicity: GDC-6036 incorporates the target compound’s piperazine-propenone motif into a larger quinazoline scaffold with halogen substituents, improving target specificity . The target compound, being simpler, may serve as a lead for further optimization.

Stereochemical Considerations

The (R)-configuration in the target compound is critical for optimal spatial alignment with biological targets. For example, in GDC-6036, stereochemistry at multiple centers (including the (R)-3-methylpiperazine) ensures precise binding to the KRAS active site .

Biological Activity

(R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one, commonly referred to as a piperazine-derived compound, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a propenone moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

 R 1 3 Methylpiperazin 1 yl prop 2 en 1 one\text{ R 1 3 Methylpiperazin 1 yl prop 2 en 1 one}

This unique structure allows for interactions with various biological targets, contributing to its potential therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.8 µM
MRSA31.6 µM
Escherichia coli25.0 µM

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Comparison to Methotrexate (MTX)
MCF-7 (Breast Cancer)175 ± 3.2Stronger than MTX (343 ± 3.6)
A-375 (Melanoma)323 ± 2.6Weaker than MTX (418 ± 2)

These results indicate that the compound exhibits promising anticancer activity, potentially surpassing traditional chemotherapeutics like methotrexate in certain contexts .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.
  • Cellular Pathways : It may modulate pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Study on Dual MAO-B/AChE Inhibition

A study synthesized derivatives of piperazine chalcones incorporating the methylpiperazine moiety, demonstrating enhanced dual inhibition of MAO-B and acetylcholinesterase (AChE). The presence of the methyl group was found to significantly improve AChE inhibitory activity, suggesting that modifications to the piperazine structure can enhance biological efficacy .

Anticancer Evaluation

In a comparative study examining the anticancer effects of various piperazine derivatives, this compound was evaluated alongside other compounds against MCF-7 and A-375 cell lines. The results supported its classification as a potent anticancer agent, warranting further investigation into its therapeutic potential .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 3-methylpiperazine and a prop-2-en-1-one precursor. A common approach involves using carbodiimide-based reagents (e.g., HOBt, TBTU) with NEt₃ in anhydrous DMF to facilitate amide or ketone bond formation, as demonstrated in analogous piperazine-prop-2-en-1-one syntheses . Aminomethylation of α,β-unsaturated ketones with piperazine derivatives (e.g., using formaldehyde derivatives) is another viable route .
  • Key Considerations : Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize racemization and ensure retention of the (R)-configuration.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the α,β-unsaturated ketone (δ ~6–7 ppm for vinyl protons) and the 3-methylpiperazine moiety (δ ~2–3 ppm for methyl groups) .
  • IR Spectroscopy : Detect the carbonyl stretch (C=O) near 1650–1700 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular mass (e.g., ESI-TOF) .
  • X-ray Crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, particularly addressing chiral center refinement?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction with SHELXL for refinement. The (R)-configuration requires careful handling of Flack or Hooft parameters to confirm enantiopurity .
  • Key steps:

Data Collection : High-resolution (<1.0 Å) data to resolve electron density for the chiral center.

Space Group Assignment : Check for centrosymmetric vs. non-centrosymmetric space groups (e.g., P2₁ vs. P2₁/c).

Refinement : Apply restraints to piperazine ring geometry while allowing flexibility for the prop-2-en-1-one moiety .

  • Example : A similar compound, (Z)-1-(2,4-dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, was refined with R factor = 0.041 using SHELXL .

Q. How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be addressed for this compound?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to identify conformational flexibility or solvent effects .
  • Tautomerism/Isomerism : Investigate potential keto-enol tautomerism or isomerization in solution using variable-temperature NMR or UV-Vis spectroscopy. For example, prop-2-en-1-one derivatives often exhibit tautomeric equilibria influenced by solvent polarity .
  • Case Study : A study on (E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one highlighted solvent-dependent shifts in carbonyl absorption bands, underscoring the need for solvent correction in computational models .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC or LC-MS.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions.
  • Degradation Pathways : Identify hydrolysis sites (e.g., α,β-unsaturated ketone susceptibility to nucleophilic attack) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.